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Introduction
Caleosins are a ubiquitous family of calcium-binding proteins found in plants and fungi, playing

multifaceted roles in lipid metabolism, stress responses, and signaling pathways. Unlike their

well-known counterparts, the oleosins, which are predominantly confined to seed oil bodies,

caleosins exhibit a more diverse and dynamic subcellular distribution. This guide provides a

comprehensive overview of the subcellular localization of various caleosin isoforms, details the

experimental protocols used for their localization, and illustrates their involvement in key

signaling pathways.

Data Presentation: Subcellular Localization of
Caleosin Isoforms
The subcellular distribution of caleosin isoforms is diverse and often isoform-specific, with

many exhibiting dual localization, underscoring their functional versatility. The following table

summarizes the currently known subcellular locations of various caleosin isoforms, primarily

from the model plant Arabidopsis thaliana.
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Isoform Organism
Subcellular
Localization

References

AtCLO1 Arabidopsis thaliana

Lipid Droplets (LDs),

Endoplasmic

Reticulum (ER)

[1][2]

AtCLO2 Arabidopsis thaliana

Lipid Droplets (LDs),

Endoplasmic

Reticulum (ER)

[2]

AtCLO3 (RD20) Arabidopsis thaliana

Microsomes,

Chloroplast Envelope,

Vacuole

[3]

AtCLO4 Arabidopsis thaliana

Lipid Droplets (LDs),

Endoplasmic

Reticulum (ER)

[2]

AtCLO6 Arabidopsis thaliana

Lipid Droplets (LDs),

Endoplasmic

Reticulum (ER)

[2]

AtCLO7 Arabidopsis thaliana

Endoplasmic

Reticulum (ER), Lipid

Droplets (LDs)

General Caleosins Various Plants

Lipid Droplets (LDs),

Endoplasmic

Reticulum (ER),

Plasmalemma

[4]

Note: Quantitative data on the percentage of each isoform in different subcellular

compartments is not readily available in the literature. The localization is primarily determined

by qualitative methods.

Experimental Protocols
Determining the precise subcellular localization of caleosin isoforms requires a combination of

biochemical and microscopy techniques. Below are detailed methodologies for key
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experiments, adapted from established protocols.

Subcellular Fractionation for Isolation of Lipid Droplets
and Microsomes from Arabidopsis Leaves
This protocol is adapted from established methods for isolating lipid droplets and microsomes

from plant tissues.[5][6]

Materials:

Arabidopsis thaliana leaves

Extraction Buffer: 0.6 M Sucrose, 10 mM NaH₂PO₄, pH 7.5, 150 mM NaCl, 0.1% (v/v)

Tween-20, 1 mM PMSF, 1x Protease inhibitor cocktail.[5]

Floating Buffer 1: 0.4 M Sucrose, 10 mM NaH₂PO₄, pH 7.5, 150 mM NaCl, 0.1% (v/v)

Tween-20, 1 mM PMSF, 1x Protease inhibitor cocktail.[5]

Floating Buffer 2: 0.2 M Sucrose, 10 mM NaH₂PO₄, pH 7.5, 150 mM NaCl, 0.1% (v/v)

Tween-20, 1 mM PMSF, 1x Protease inhibitor cocktail.[5]

Mortar and pestle, Miracloth, ultracentrifuge and tubes.

Procedure:

Harvest fresh Arabidopsis leaves and grind them to a fine powder in liquid nitrogen using a

pre-chilled mortar and pestle.

Resuspend the powdered tissue in ice-cold Extraction Buffer.

Filter the homogenate through two layers of Miracloth to remove cell debris.

Transfer the filtrate to an ultracentrifuge tube and overlay with Floating Buffer 1.

Centrifuge at 100,000 x g for 1 hour at 4°C. The lipid droplet fraction will float to the top.

Carefully collect the lipid droplet fraction. The pellet at the bottom contains the microsomal

fraction.
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To further purify the lipid droplets, resuspend the collected fraction in Extraction Buffer,

overlay with Floating Buffer 2, and repeat the centrifugation.

The microsomal pellet can be washed with Extraction Buffer and re-centrifuged to increase

purity.

Analyze the protein content of each fraction by SDS-PAGE and immunoblotting using

specific antibodies against caleosin isoforms and organelle markers.

Immunofluorescence Microscopy for Localization in
Arabidopsis Root Cells
This protocol is adapted for localizing membrane-associated proteins in plant roots.[7][8]

Materials:

Arabidopsis thaliana seedlings (5-7 days old)

Fixation Solution: 4% (w/v) paraformaldehyde in 1x PBS, pH 7.4

Permeabilization Solution: 1% (v/v) Triton X-100 in 1x PBS

Blocking Solution: 5% (w/v) BSA in 1x PBS

Primary antibody (anti-caleosin)

Fluorescently labeled secondary antibody

DAPI solution for nuclear staining

Microscope slides and coverslips, confocal microscope.

Procedure:

Fix seedlings in Fixation Solution for 1 hour at room temperature.

Wash the seedlings three times with 1x PBS.
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Permeabilize the tissue with Permeabilization Solution for 20 minutes.

Wash three times with 1x PBS.

Block non-specific antibody binding with Blocking Solution for 1 hour.

Incubate with the primary antibody diluted in Blocking Solution overnight at 4°C.

Wash three times with 1x PBS.

Incubate with the fluorescently labeled secondary antibody diluted in Blocking Solution for 2

hours at room temperature in the dark.

Wash three times with 1x PBS.

Counterstain with DAPI for 10 minutes, if desired.

Mount the seedlings on a microscope slide with a drop of mounting medium.

Visualize the fluorescent signal using a confocal laser scanning microscope.

Bimolecular Fluorescence Complementation (BiFC) in
Nicotiana benthamiana
BiFC is used to visualize protein-protein interactions in vivo, which can also confirm the

subcellular localization of the interacting complex.[9][10]

Materials:

Nicotiana benthamiana plants (4-6 weeks old)

Agrobacterium tumefaciens strains carrying BiFC constructs (e.g., pSPYNE and pSPYCE

vectors with Caleosin and a potential interactor)

Infiltration Medium: 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM Acetosyringone.[9]

1 mL needleless syringe.
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Procedure:

Grow Agrobacterium cultures carrying the BiFC constructs to an OD₆₀₀ of 0.8-1.0.

Pellet the bacteria and resuspend in Infiltration Medium to a final OD₆₀₀ of 0.5 for each

construct.

Mix the bacterial suspensions in a 1:1 ratio.

Incubate the mixture at room temperature for 2-4 hours to induce virulence gene expression.

Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves using a needleless

syringe.

Incubate the plants for 2-3 days under normal growth conditions.

Excise a small piece of the infiltrated leaf area and mount it on a microscope slide.

Observe the reconstituted YFP fluorescence, indicating protein interaction and the

subcellular location of the complex, using a confocal microscope.

Mandatory Visualizations
Experimental Workflow for Determining Subcellular
Localization
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Caption: A general experimental workflow for determining the subcellular localization of

Caleosin isoforms.

Caleosin-Mediated Lipophagy Signaling Pathway
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Caption: A simplified model of Caleosin 1 (CLO1)-mediated microlipophagy in plants.

Caleosin Involvement in G-Protein Signaling
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Caption: Interaction of the Caleosin RD20/CLO3 with the Gα subunit GPA1 in plant signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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